2-[4-(4-chlorophenyl)-1-piperazinyl]-4-(4-morpholinyl)quinazoline -

2-[4-(4-chlorophenyl)-1-piperazinyl]-4-(4-morpholinyl)quinazoline

Catalog Number: EVT-4594999
CAS Number:
Molecular Formula: C22H24ClN5O
Molecular Weight: 409.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-[3-{4-(3-Chlorophenyl)-1-piperazinyl}propyl]-1,2,4-triazolo[4,3-a]pyridine-3-(2H)-one Hydrochloride

    Compound Description: This compound, alongside its derivatives, was synthesized using an efficient and environmentally friendly method utilizing sulphamic acid as a catalyst []. The research focused on green chemistry principles, emphasizing the catalyst's reusability and the methodology's operational simplicity [].

    Relevance: Both this compound and 2-[4-(4-chlorophenyl)-1-piperazinyl]-4-(4-morpholinyl)quinazoline share a 3-chlorophenylpiperazine moiety within their structures [].

2-{3-[4-(4-Chlorophenyl)-1-piperazinyl]propyl}-4(3H)-quinazolinone (FR255595)

    Compound Description: FR255595 is identified as a potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor [, ]. This compound exhibits neuroprotective effects in both in vitro and in vivo models of Parkinson's disease by preventing PARP-1 overactivation and subsequent cell death [, ].

    Relevance: FR255595 and 2-[4-(4-chlorophenyl)-1-piperazinyl]-4-(4-morpholinyl)quinazoline share a core quinazoline structure and a 4-chlorophenylpiperazine substituent, classifying them as structural analogs [, ].

2-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetic acid

    Compound Description: This compound and its salts were synthesized via a process involving the reaction of 1-[(4-chlorophenyl)phenylmethyl]piperazine with 2-chloroethoxyacetic acid [, ].

    Relevance: The presence of the 4-chlorophenylpiperazine moiety links this compound to 2-[4-(4-chlorophenyl)-1-piperazinyl]-4-(4-morpholinyl)quinazoline [, ].

1-[2-Hydroxy-3-(4-chlorophenyl)-1-piperazinyl]propyl Derivatives of 7-Methyl-3-phenyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic Acid Amides

    Compound Description: This series of compounds (18, 20-23, 25, 27-30, 19, 24, 26) were synthesized and exhibited analgesic and sedative activities in pharmacological tests [].

    Relevance: These derivatives share the 4-chlorophenylpiperazine moiety with 2-[4-(4-chlorophenyl)-1-piperazinyl]-4-(4-morpholinyl)quinazoline [].

1-[[[5-(4-Chlorophenyl)-2-furanyl]methylene]amino]-3-[4-(4-methyl-1-piperazinyl)butyl]-2,4-imidazolidinedione Dihydrochloride

    Compound Description: This compound is recognized for its antifibrillary and anti-arrhythmic properties []. Its synthesis involves a multi-step reaction, ultimately forming the dihydrochloride salt of the imidazolidinedione derivative [].

    Relevance: This compound and 2-[4-(4-chlorophenyl)-1-piperazinyl]-4-(4-morpholinyl)quinazoline both feature a 4-chlorophenyl substituent, highlighting a structural similarity [].

1-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl]-5-methoxy-3,4-dihydro-2-quinolinone Monomethanesulfonate (OPC-14523)

    Compound Description: OPC-14523 is a novel compound demonstrating a high affinity for σ and 5-HT1A receptors, as well as the 5-HT transporter [, , ]. It exhibits antidepressant-like effects in animal models, potentially through its modulation of neuronal activity in the dorsal raphe nucleus and its influence on acetylcholine release in the brain [, , ].

    Relevance: OPC-14523 shares the 3-chlorophenylpiperazine moiety with 2-[4-(4-chlorophenyl)-1-piperazinyl)-4-(4-morpholinyl)quinazoline [, , ].

3-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-(1H,3H)-quinazoline-2,4-dione Monohydrochloride (SGB1534)

    Compound Description: SGB1534 acts as an α1-adrenoceptor blocking agent. It exhibits inhibitory effects on depolarizations and contractions induced by various agents, including noradrenaline, phenylephrine, and histamine, in guinea pig mesenteric arteries [].

    Relevance: SGB1534 belongs to the quinazoline class of compounds, as does 2-[4-(4-chlorophenyl)-1-piperazinyl]-4-(4-morpholinyl)quinazoline []. Both possess a quinazoline core, making them structurally related.

N-(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716)

    Compound Description: SR141716 is a potent and selective antagonist for the CB1 cannabinoid receptor []. Its binding mode and molecular interactions with the receptor have been studied extensively using molecular modeling techniques [].

    Relevance: SR141716 shares a 4-chlorophenyl substituent with 2-[4-(4-chlorophenyl)-1-piperazinyl]-4-(4-morpholinyl)quinazoline, highlighting a structural commonality [].

3,7-Bis(4-chlorophenyl)bis([1,2,4]triazolo)[4,3-a:4′,3′-c]quinazoline (2d) and 3,7-Bis(3-methoxyphenyl)bis([1,2,4]triazolo)[4,3-a:4′,3′-c]quinazoline (2j)

    Compound Description: These bis([1,2,4]triazolo)[4,3-a][4′,3′-c]quinazoline derivatives demonstrated antiproliferative activity against MCF-7 cancer cells. Compound 2d displayed a GI50 value of 106.30 μM, while compound 2j exhibited a GI50 value of 108.56 μM [].

4-[4-(N-Substituted (Thio)carbamoyl)-1-piperazinyl]-6,7-dimethoxyquinazoline Derivatives

    Compound Description: This group of compounds exhibited potent and selective inhibition of platelet-derived growth factor receptor (PDGFR) phosphorylation []. They demonstrated various biological effects, including the suppression of neointima formation after balloon injury in rat carotid arteries [].

    Relevance: These derivatives share a core quinazoline structure with 2-[4-(4-chlorophenyl)-1-piperazinyl)-4-(4-morpholinyl)quinazoline, indicating they are structurally related compounds [].

4-Alkoxy-2-(1-piperazinyl)quinazoline Derivatives

    Compound Description: This series of compounds was synthesized and evaluated for their nootropic potential []. They demonstrated an ability to reverse scopolamine-induced learning impairments in a passive-avoidance task, suggesting potential as antiamnestic agents [].

    Relevance: These derivatives and 2-[4-(4-chlorophenyl)-1-piperazinyl)-4-(4-morpholinyl)quinazoline belong to the same class of compounds containing the 2-(1-piperazinyl)quinazoline moiety, establishing a structural relationship [].

Methyl 4-(4-chlorophenyl)-8-iodo-2-methyl-6-oxo-1,6-dihydro-4H-pyrimido[2,1-b]quinazoline-3-carboxylate

    Compound Description: The crystal structure of this compound has been determined. The molecule adopts a conformation stabilized by intramolecular C—H⋯O interactions [].

    Relevance: This compound shares a 4-chlorophenyl substituent with 2-[4-(4-chlorophenyl)-1-piperazinyl]-4-(4-morpholinyl)quinazoline, signifying a structural similarity [].

2-(4-Chlorophenyl)-3-substituted quinazolin-4(3H)ones

    Compound Description: A series of these derivatives was synthesized and evaluated for their antiviral and cytotoxic activities. Notably, compound C25 (3-(2-hydroxybenzylideneamino)-2-(4-chlorophenyl)quinazolin-4(3H)-one) exhibited significant inhibitory activity against herpes simplex virus types 1 and 2, vaccinia virus, and acyclovir-resistant herpes simplex virus type 1 [].

    Relevance: These derivatives and 2-[4-(4-chlorophenyl)-1-piperazinyl]-4-(4-morpholinyl)quinazoline share a quinazoline scaffold and a 4-chlorophenyl substituent, making them structurally analogous [].

2‐Aryl‐4‐oxo‐1‐(4‐quinazolyl)quinazolines

    Compound Description: This series of compounds, incorporating quinazoline and quinazolyl-4-oxoquinazoline moieties, were synthesized and screened for their anti-inflammatory properties. Several of these novel compounds displayed promising anti-inflammatory potential [].

    Relevance: These derivatives, particularly those containing a 2-chloro-4-(4-substituted 1-piperazinyl)quinazoline core, share structural similarities with 2-[4-(4-chlorophenyl)-1-piperazinyl)-4-(4-morpholinyl)quinazoline [].

4-Phenoxy-2-(1-piperazinyl)quinazolines

    Compound Description: This group of compounds was investigated for its anticonvulsant and antihypoxic activities []. Notably, compound 5w, 4-phenoxy-2-(4-propyl-1-piperazinyl)quinazoline, emerged as a promising antiepileptic drug candidate with minimal side effects [].

    Relevance: Structurally, these compounds share a quinazoline core and a piperazine substituent with 2-[4-(4-chlorophenyl)-1-piperazinyl)-4-(4-morpholinyl)quinazoline, classifying them within a similar chemical space [].

1‐[ω‐(4‐Aryl‐1‐piperazinyl)alkyl]indolin‐2(1H)‐ones

    Compound Description: This series of compounds was designed and synthesized to identify novel ligands with dual 5‐HT1A/5‐HT2A receptor activity [, ]. Notably, compound 5 (1‐{3‐[4‐(3‐chlorophenyl)‐1‐piperazinyl]propyl}‐6‐fluoroindolin‐2(1H)‐one) and compound 7 (1‐{3‐[4‐(2‐methoxyphenyl)‐1‐piperazinyl]propyl}indolin‐2(1H)‐one) exhibited high affinity for both receptors and demonstrated in vivo antagonistic activity toward these subtypes [, ].

    Relevance: The presence of the arylpiperazine moiety, specifically the 3-chlorophenylpiperazine in compound 5, links this series to 2-[4-(4-chlorophenyl)-1-piperazinyl)-4-(4-morpholinyl)quinazoline [, ].

4-Substituted-1-piperazinyl-propyl Derivatives of 1-phenyl-7-methylpyrimido-[4,5-d]pyrimidin-4-one

    Compound Description: These derivatives were synthesized and pharmacologically screened []. Compounds 3b and 4b showed notable analgesic activity, inhibited amphetamine-induced hyperactivity, and blocked apomorphine-induced stereotypy. Compounds 3e, 3d, and 4e attenuated m-chlorophenylpiperazine-induced hypothermia [].

    Relevance: These compounds share a piperazine moiety with 2-[4-(4-chlorophenyl)-1-piperazinyl)-4-(4-morpholinyl)quinazoline, indicating a degree of structural similarity [].

Properties

Product Name

2-[4-(4-chlorophenyl)-1-piperazinyl]-4-(4-morpholinyl)quinazoline

IUPAC Name

4-[2-[4-(4-chlorophenyl)piperazin-1-yl]quinazolin-4-yl]morpholine

Molecular Formula

C22H24ClN5O

Molecular Weight

409.9 g/mol

InChI

InChI=1S/C22H24ClN5O/c23-17-5-7-18(8-6-17)26-9-11-28(12-10-26)22-24-20-4-2-1-3-19(20)21(25-22)27-13-15-29-16-14-27/h1-8H,9-16H2

InChI Key

VOEURIOLFTUCGR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)C3=NC4=CC=CC=C4C(=N3)N5CCOCC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.